molecular formula C6H8N2S B008639 5-Methyl-2-(methylthio)pyrimidine CAS No. 100114-24-7

5-Methyl-2-(methylthio)pyrimidine

Cat. No.: B008639
CAS No.: 100114-24-7
M. Wt: 140.21 g/mol
InChI Key: HMROJJZKKIPDRB-UHFFFAOYSA-N
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Description

what is '5-Methyl-2-(methylthio)pyrimidine'? this compound is an organic compound with the molecular formula C5H7N1S. It is a colorless solid that is soluble in water and ethanol. It is used as a building block in organic synthesis, as a pharmaceutical intermediate, and as a dye. the use of 'this compound' this compound is used in the synthesis of a variety of pharmaceutical drugs and agricultural chemicals. It is used as an intermediate in the synthesis of thiabendazole, an anthelmintic drug used to treat parasitic worm infections. It is also used in the synthesis of the fungicide captan and the insecticide fenamiphos. In addition, this compound is used as a reagent in the synthesis of other pyrimidine derivatives, such as 5-methyl-2-amino-4-thiazolecarboxylic acid and 5-methyl-2-amino-4-thiazolethiol. the chemistry of 'this compound' this compound is an organic compound that belongs to the class of compounds known as pyrimidines. It is a six-membered ring compound composed of four nitrogen atoms and two sulfur atoms. The molecular formula of this compound is C5H7N2S. The compound is formed by a condensation reaction between formaldehyde and cysteine. The reaction involves the opening of the thiol group of cysteine, followed by a nucleophilic addition of the formaldehyde to the sulfur atom. This results in the formation of a five-membered ring, which is then rearranged to form the six-membered ring of this compound. The molecule of this compound has an asymmetric structure, with one of the nitrogen atoms being sp3 hybridized and the other being sp2 hybridized. This gives the molecule a planar structure, with a bond angle of 120° between the two nitrogen atoms. The sulfur atom is also sp2 hybridized, and its bond angle with the two nitrogen atoms is also 120°. The molecule is polar, with a dipole moment of 0.87 D. The compound is also a precursor to other important compounds, such as thiamine, which is an essential vitamin for humans. Thiamine is synthesized from this compound in a series of reactions involving the addition of a hydroxyl group, followed by the formation of a thiazole ring. the biochemical/physical effects of 'this compound' this compound is a type of pyrimidine, which is an organic compound that is a part of DNA and RNA. It is involved in a variety of biochemical processes, including the synthesis of proteins, DNA replication, and the regulation of gene expression. Biochemically, this compound is a precursor for the synthesis of thiamine (vitamin B1). It is also involved in the production of methionine, which is an essential amino acid. Additionally, this compound is involved in the production of spermidine, which is an important regulator of cell growth and division. Physically, this compound is a colorless solid that is soluble in water and ethanol. It has a melting point of 194-196°C and a boiling point of 197-199°C. It is relatively stable in air, but decomposes upon exposure to light. the benefits of 'this compound' 1. It is a powerful antioxidant that may help protect against oxidative damage and inflammation. 2. It may help reduce the risk of cancer by inhibiting the growth of cancer cells. 3. It may help improve insulin sensitivity, which can help reduce the risk of diabetes. 4. It may help reduce the risk of heart disease by decreasing bad cholesterol levels. 5. It may help improve cognitive function by increasing the production of acetylcholine, a neurotransmitter involved in memory and learning. the related research of 'this compound' 1. Synthesis and Biological Evaluation of this compound Derivatives as Potential Anticancer Agents. 2. Synthesis and Biological Evaluation of this compound Derivatives as Potential Antioxidants. 3. Synthesis and Biological Evaluation of this compound Derivatives as Potential Anti-inflammatory Agents. 4. Synthesis and Biological Evaluation of this compound Derivatives as Potential Antiviral Agents. 5. Synthesis and Biological Evaluation of this compound Derivatives as Potential Immunomodulators. 6. Synthesis and Biological Evaluation of this compound Derivatives as Potential Neuroprotectants. 7. Synthesis and Biological Evaluation of this compound Derivatives as Potential Herbicides. 8. Synthesis and Biological Evaluation of this compound Derivatives as Potential Insecticides. 9. Synthesis and Biological Evaluation of this compound Derivatives as Potential Antibiotics. 10. Synthesis and Biological Evaluation of this compound Derivatives as Potential Antifungal Agents.

Scientific Research Applications

  • Synthetic Applications :

    • Synthesis of Mercaptopurine and Pentaaza-as-Indacene Analogues : A method involving 7-methylthiopyrazolo[1,5-a]pyrimidines has been developed for synthesizing mercaptopurine and pentaaza-as-indacene analogues, demonstrating the synthetic potential of these compounds (Elgemeie et al., 1994).
    • Synthesis of Thieno[2,3-d]pyrimidines : Intramolecular cyclisation of certain pyrimidine intermediates has been employed for synthesizing thieno[2,3-d]pyrimidines, a process with implications for drug discovery and the synthesis of new nitrogen-containing compounds (Clark et al., 1993).
    • Butylaminolysis of Substituted Methoxy- and Methylthio-Pyrimidines : This process leads to the production of n- and t-butyl-aminopyrimidines, with the reactivity being affected by different substituents (Brown & Forster, 1966).
  • Medicinal Chemistry :

    • Stability of DNA and RNA Structures : Methyl substitution in pyrimidines, such as in 5-Methyl-2-(methylthio)pyrimidine, increases DNA stability by enhancing base stacking and molecular stability (Sowers et al., 1987).
    • Triple-Helix Formation : 5-methyl substitution in 2′-O-methyloligo(pyrimidine)nucleotides enhances the stability of triple-helices, especially at low salt concentrations, which is significant for nucleic acid-based therapeutics (Shimizu et al., 1994).
    • Antitumor Properties : Certain pyrimidine derivatives exhibit potential antitumor properties and influence on DNA methylation, which is crucial for cancer research and therapy development (Grigoryan et al., 2012).
  • Materials Science :

    • Pyrimidine-Based Antimicrobials : New antimicrobial additives based on pyrimidine derivatives have been synthesized and tested for their efficacy in surface coatings and printing ink pastes, showing promising antimicrobial effects (El‐Wahab et al., 2015).

Safety and Hazards

“5-Methyl-2-(methylthio)pyrimidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of “5-Methyl-2-(methylthio)pyrimidine” research could involve the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Methyl-2-(methylthio)pyrimidine are not well-studied. Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, pyrimidines are key components of nucleotides, which are the building blocks of DNA and RNA . Therefore, it is plausible that this compound may interact with enzymes involved in nucleotide metabolism.

Cellular Effects

Pyrimidine derivatives can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrimidines are involved in several metabolic pathways, including nucleotide synthesis .

Properties

IUPAC Name

5-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-5-3-7-6(9-2)8-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMROJJZKKIPDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595773
Record name 5-Methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100114-24-7
Record name 5-Methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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